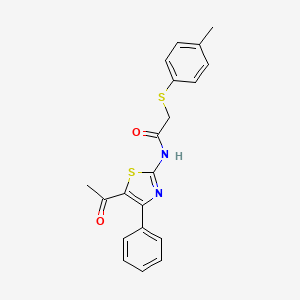![molecular formula C17H16N4O3 B2985288 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid CAS No. 2220177-96-6](/img/structure/B2985288.png)
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is a complex organic compound that features a diazirine group, an indole core, and a carboxylic acid functional group. This compound is notable for its use in chemical biology and biochemistry, particularly as a photo-crosslinking agent for studying protein-protein and protein-ligand interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazirine Group: The diazirine group is synthesized through the reaction of an alkyne with a diazirine precursor under UV light to form a highly reactive carbene intermediate.
Indole Core Construction: The indole core is constructed using standard indole synthesis methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the diazirine formation and automated synthesis platforms for the coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid undergoes several types of chemical reactions:
Photo-Crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The indole core can undergo electrophilic substitution reactions due to its electron-rich nature.
Amide Bond Formation: The carboxylic acid group can form amide bonds with amines under appropriate conditions.
Common Reagents and Conditions
UV Light: Used to activate the diazirine group for photo-crosslinking.
Coupling Reagents: HATU, EDC, and bases like N,N-diisopropylethylamine for amide bond formation.
Electrophiles: For substitution reactions on the indole core.
Major Products
Covalent Adducts: Formed during photo-crosslinking with proteins or other biomolecules.
Substituted Indoles: Resulting from electrophilic substitution reactions.
Applications De Recherche Scientifique
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is widely used in scientific research due to its unique properties:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein and protein-ligand interactions.
Biochemistry: Helps in identifying ligand-binding sites in proteins.
Medicinal Chemistry:
Industrial Applications: Used in the development of chemical probes and assays.
Mécanisme D'action
The primary mechanism of action for 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby amino acid residues in proteins, allowing for the identification of protein-protein or protein-ligand interactions . The indole core can also interact with various biological targets through its electron-rich aromatic system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is unique due to its combination of a diazirine group, an indole core, and a carboxylic acid functional group. This combination allows for versatile applications in photo-crosslinking, chemical biology, and medicinal chemistry, making it a valuable tool for researchers .
Propriétés
IUPAC Name |
6-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-3-6-17(20-21-17)7-4-15(22)19-11-9-13(16(23)24)12-5-8-18-14(12)10-11/h1,5,8-10,18H,3-4,6-7H2,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIZBALQQVGTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NC2=CC(=C3C=CNC3=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)


![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)

![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2985221.png)

![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)


